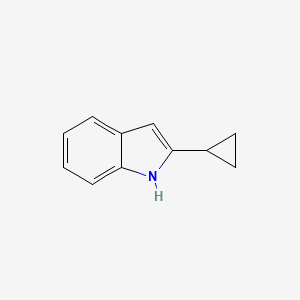

2-cyclopropyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,7-8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCAQIRDTKGRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropyl 1h Indole Scaffolds

Electrophilic Aromatic Substitution Reactions of 2-Cyclopropyl-1H-Indole

The indole (B1671886) ring is a π-excessive heteroaromatic system, rendering it highly susceptible to electrophilic attack. The inherent electronic distribution of the indole nucleus strongly directs electrophilic substitution to the C3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) through resonance, which is more effective when the electrophile attacks the C3 position compared to other positions on the pyrrole (B145914) ring. quimicaorganica.org While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the reviewed literature, the general principles of indole chemistry suggest a strong preference for substitution at the C3 position.

Typical electrophilic aromatic substitution reactions that are expected to proceed at the C3 position of this compound include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The expected product of the Friedel-Crafts acylation of this compound would be 3-acyl-2-cyclopropyl-1H-indole.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.orgchemistrysteps.com The product would be this compound-3-carbaldehyde.

Mannich Reaction: This three-component condensation reaction involves an active hydrogen compound (in this case, the indole), an aldehyde (commonly formaldehyde), and a secondary amine, leading to the formation of a "Mannich base." uobaghdad.edu.iqwikipedia.org For this compound, the Mannich reaction would yield a 3-(dialkylaminomethyl)-2-cyclopropyl-1H-indole.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the indole ring can be achieved using various halogenating agents. nih.govacs.org The expected product would be 3-halo-2-cyclopropyl-1H-indole.

Nitration: The introduction of a nitro group is typically carried out using nitrating agents under controlled conditions to avoid polymerization of the reactive indole nucleus. umn.edu The expected product would be 3-nitro-2-cyclopropyl-1H-indole.

Sulfonation: The introduction of a sulfonic acid group can be achieved using a sulfonating agent, often a complex of sulfur trioxide with pyridine (B92270), to afford this compound-3-sulfonic acid. quimicaorganica.org

Should the C3 position of the this compound be blocked by a substituent, electrophilic substitution would be directed to other positions, with the N1 position being a potential site for reaction, followed by substitution on the benzene (B151609) portion of the indole ring, typically at the C5 or C7 positions.

Nucleophilic Additions to this compound Derivatives

While the indole ring itself is electron-rich and thus not prone to direct nucleophilic attack, derivatives of this compound can be engineered to undergo nucleophilic addition reactions. This is often achieved by introducing an electrophilic center adjacent to the indole nucleus.

Reactivity with N-Acyliminium Ions: 1,2-Addition vs. Homoconjugate Addition

An intriguing aspect of the reactivity of this compound derivatives is their reaction with electrophiles such as N-acyliminium ions. Specifically, the reaction of indoles with α-cyclopropyl N-acyliminium ions can proceed through two distinct pathways: a kinetically controlled 1,2-addition or a thermodynamically favored homoconjugate addition.

In a study investigating the reactivity of α-cyclopropyl N-acyliminium ions with indoles, it was found that the reaction pathway is highly dependent on the nature of the indole nucleophile. The 1,2-addition pathway leads to the formation of 5-cyclopropyl-5-(3-indolyl)pyrrolidin-2-ones. This pathway is kinetically favored.

However, when the indole is less nucleophilic (for instance, due to the presence of electron-withdrawing groups), the 1,2-addition becomes reversible. This allows for the thermodynamically more stable homoconjugate addition product to be formed. The homoconjugate addition involves the opening of the cyclopropyl (B3062369) ring and can lead to the formation of spiroheterocycles through subsequent rearrangement and cyclization reactions. Computational studies have supported the proposed mechanisms and the stereochemical outcomes of these reactions, confirming that the 1,2-addition is the kinetically controlled pathway.

Ring-Opening Reactions of the Cyclopropyl Moiety in this compound Derivatives

The cyclopropyl group in this compound is a strained three-membered ring and is susceptible to ring-opening reactions under certain conditions. This reactivity provides a synthetic entry to a variety of more complex heterocyclic structures.

Mechanistic Studies of Lewis Acid-Catalyzed Cyclopropane (B1198618) Ring-Opening

The ring-opening of cyclopropanes, particularly those activated by donor-acceptor substituents, can be efficiently catalyzed by Lewis acids. While specific mechanistic studies on this compound itself are not detailed, the principles from related systems can be extrapolated.

In donor-acceptor (D-A) cyclopropanes, the Lewis acid coordinates to the acceptor group, which polarizes the cyclopropane ring and facilitates the cleavage of the distal C-C bond. This generates a 1,3-dipolar intermediate or a stabilized carbocation, which can then be trapped by a nucleophile.

For a this compound derivative, the indole ring can act as an internal donor. Upon activation with a Lewis acid, the cyclopropane ring can open to form a carbocationic intermediate. This intermediate can then be trapped by a variety of nucleophiles. For example, in the presence of a bis-nucleophile like thiourea, a cascade reaction can occur, involving an S_N1-type ring-opening, addition of the nucleophile, and subsequent cyclization to form bicyclic compounds.

Rearrangement Reactions Involving the this compound Core

The unique structural features of the this compound core can lead to various rearrangement reactions, often triggered by thermal or catalytic conditions. These rearrangements can result in the formation of new and complex molecular scaffolds. While specific examples involving the this compound core are not extensively documented in the provided search results, general principles of cyclopropane and indole chemistry suggest potential rearrangement pathways. For instance, vinylcyclopropane-type rearrangements could occur if a vinyl group is appropriately positioned relative to the cyclopropyl ring.

Oxidative and Reductive Transformations of the Indole and Cyclopropyl Moieties

Both the indole and cyclopropyl moieties within the this compound scaffold can undergo oxidative and reductive transformations.

The indole ring is susceptible to oxidation, and the outcome of the reaction depends on the oxidant and the reaction conditions. Oxidation can occur at the C2-C3 double bond, leading to the formation of oxindoles or other oxidized indole derivatives. The nitrogen atom of the indole can also be a site of oxidation.

The cyclopropyl group, being a strained ring, can also be subject to oxidative cleavage under certain conditions. Reductive transformations of the indole ring typically require strong reducing agents and can lead to the formation of indolines or other reduced indole structures. The cyclopropyl ring is generally stable to many reducing conditions but can be reduced under harsh conditions or through specific catalytic processes that involve ring opening.

Below is a table summarizing the expected products for various reactions on the this compound scaffold.

| Reaction Type | Reagents | Expected Product at C3 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl-2-cyclopropyl-1H-indole |

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)-2-cyclopropyl-1H-indole |

| Halogenation | X₂ (X = Cl, Br, I) | 3-Halo-2-cyclopropyl-1H-indole |

| Nitration | Nitrating agent | 3-Nitro-2-cyclopropyl-1H-indole |

| Sulfonation | SO₃-pyridine | This compound-3-sulfonic acid |

Sufficiently detailed and specific scientific literature is not available to generate a comprehensive article on the structural modifications and rational design of this compound derivatives that strictly adheres to the provided outline. Key areas lacking published research include:

Systematic Substituent Effects: There is a lack of studies systematically exploring the impact of substituents at the 4-, 5-, 6-, and 7-positions specifically on the this compound core. While structure-activity relationships for other indole-based compounds exist, applying those findings would be speculative and fall outside the scope of the request.

Cyclopropyl Group Modifications: Research detailing the stereochemical variations of the cyclopropyl moiety (e.g., by adding substituents to the cyclopropane ring) or the bioisosteric replacement of the cyclopropyl group with other small rings (like cyclobutyl or oxetanyl) in the context of this compound was not found in the available literature.

Specific N-Substitution Influence: While general principles of N-substitution on indoles are known, specific studies focusing on how these substitutions affect the molecular conformation and reactivity of the this compound scaffold are not publicly available.

Generating an article under these constraints would not meet the required standards of scientific accuracy and thoroughness for each specified subsection.

Structural Modifications and Rational Design of 2 Cyclopropyl 1h Indole Derivatives

Scaffold Hopping Strategies from 2-Cyclopropyl-1H-Indole to Related Heterocycles

In the rational design of novel therapeutic agents, scaffold hopping has emerged as a powerful strategy to identify new, patentable core structures that retain or improve upon the biological activity and physicochemical properties of a parent molecule. This approach involves replacing the central molecular framework of a known active compound with a different, isofunctional heterocycle. The goal is to explore new chemical space, overcome limitations of the original scaffold such as poor metabolic stability or low solubility, and discover novel structure-activity relationships (SAR).

One notable application of this strategy involves the exploration of bioisosteric replacements for the indole (B1671886) scaffold in a series of 1H-indole-2-carboxamides being investigated for their anti-trypanocruzi activity. In this context, derivatives bearing a cyclopropyl (B3062369) group at the 5-position of the indole ring were used as a starting point for scaffold hopping to various other heterocyclic systems. The rationale behind these modifications was to assess the structural requirements for biological activity and to identify alternative scaffolds with potentially superior drug-like properties.

A systematic investigation was conducted where the 5-cyclopropyl-1H-indole core was replaced with a variety of bicyclic and monocyclic heterocycles. The resulting compounds were evaluated for their potency against Trypanosoma cruzi, as well as for key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, including kinetic solubility and metabolic stability in mouse liver microsomes.

Detailed Research Findings

The initial studies focused on bicyclic replacements for the indole nucleus. As detailed in the table below, this exploration led to a significant reduction or complete loss of biological activity. The replacement of the 5-cyclopropyl-1H-indole scaffold with isoquinoline, azaindole, benzofuran, and benzimidazole resulted in inactive compounds. This suggests that the specific arrangement of atoms and the electronic properties of the indole ring are crucial for the observed anti-trypanocruzi activity.

Subsequently, the research shifted towards simpler, five-membered heterocyclic rings as mimics of the indole scaffold. This strategy was aimed at reducing the lipophilicity and increasing the topological polar surface area (TPSA) of the compounds, which could lead to improved physicochemical and ADME properties. The heterocycles explored included pyrazole, oxazole, and isoxazole.

The pyrazole-based analogs demonstrated a retention of moderate potency, indicating that this scaffold could serve as a viable, albeit less potent, replacement for the indole core. The oxazole derivatives, however, exhibited a significant drop in activity. Interestingly, the 3-cyclopropyl isoxazole derivatives showed a partial restoration of potency, along with favorable solubility and metabolic stability profiles. This finding highlighted the isoxazole ring as a promising alternative scaffold for further optimization.

The following interactive data table summarizes the results of the scaffold hopping studies from the 5-cyclopropyl-1H-indole-2-carboxamide parent compound to various heterocyclic analogs.

| Scaffold | Compound ID | R | pEC50 | Solubility (µg/mL) | Clint (µL/min/mg) |

| Parent Indole | 4 | 5-cyclopropyl | 5.4 | <2.5 | 110 |

| Azaindole | 30 | 4-(2-pyridyl)morpholine | <4.3 | 2.5 | 160 |

| Benzofuran | 31 | 4-(2-pyridyl)morpholine | <4.3 | <2.5 | 130 |

| Benzimidazole | 32 | 4-(2-pyridyl)morpholine | <4.3 | 2.5 | 150 |

| Pyrazole | 85 | 4-(2-pyridyl)morpholine | 5.4 | 14 | 13 |

| Oxazole | 87 | 4-(2-pyridyl)morpholine | 5.0 | 18 | 17 |

| Isoxazole | 89 | 3-cyclopropyl | 5.2 | 16 | 17 |

This table is based on data from "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". nih.govacs.org

Computational and Theoretical Studies on 2 Cyclopropyl 1h Indole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For 2-cyclopropyl-1H-indole, these calculations provide a foundational understanding of its electronic landscape, reaction pathways, and conformational preferences.

The electronic properties of a molecule are paramount in determining its chemical behavior and biological activity. The introduction of a cyclopropyl (B3062369) group at the 2-position of the indole (B1671886) ring introduces unique electronic features. The cyclopropyl group, with its bent bonds, possesses a degree of π-character, allowing for electronic conjugation with the indole system.

DFT calculations are commonly employed to analyze the electronic structure of such systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a smaller gap generally indicates higher reactivity. irjweb.comwuxibiology.com For indole derivatives, the HOMO is typically localized on the indole ring, signifying its electron-donating capability, while the LUMO is also distributed over the aromatic system, indicating its capacity to accept electrons. chemrxiv.org

The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. ossila.comresearchgate.net The HOMO-LUMO gap can be correlated with the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at longer wavelengths. schrodinger.com A computational study on indole and its derivatives has shown that substitutions on the indole ring can modulate these frontier orbital energies. chemrxiv.org While a specific study on this compound is not detailed, the electron-donating nature of the cyclopropyl group through hyperconjugation is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indole and influencing its reactivity in processes like electrophilic aromatic substitution.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. irjweb.com |

The synthesis of 2-substituted indoles often involves the cyclization of 2-alkynylanilines. acs.orgmdpi.com Computational studies, specifically DFT calculations, have been instrumental in elucidating the mechanisms of these reactions by mapping out the potential energy surfaces. chim.itrsc.org These studies involve locating the transition states and intermediates along the reaction coordinate, thereby providing a detailed picture of the reaction pathway and the associated energy barriers.

For the formation of this compound from a corresponding 2-(cyclopropylethynyl)aniline precursor, a key step is the intramolecular cyclization. This can proceed through different mechanisms, often catalyzed by transition metals or promoted by other reagents. chim.itnih.gov DFT calculations can model these catalytic cycles, identifying the rate-determining step and providing insights into the role of the catalyst. For instance, in a palladium-catalyzed cyclization, calculations can help to understand the energetics of oxidative addition, migratory insertion, and reductive elimination steps.

Furthermore, DFT calculations have been used to investigate the Friedel-Crafts type alkylation of indoles with cyclopropane-containing electrophiles. researchgate.net These studies reveal the energy profiles for the ring-opening of the cyclopropane (B1198618) and subsequent C-C bond formation with the indole nucleus, helping to rationalize the observed regioselectivity and stereoselectivity.

| Reaction Type | Computational Insights | Key Findings |

| Indole Synthesis | Elucidation of reaction mechanisms for the cyclization of 2-alkynylanilines. chim.itrsc.org | Identification of transition states and intermediates, determination of reaction energy barriers. |

| Friedel-Crafts Alkylation | Investigation of the reaction between indoles and cyclopropane electrophiles. researchgate.net | Understanding the energetics of cyclopropane ring-opening and subsequent alkylation. |

The three-dimensional structure of a molecule is intimately linked to its biological activity. Conformational analysis of this compound derivatives is crucial for understanding how these molecules interact with biological targets. The orientation of the cyclopropyl group relative to the indole ring can significantly influence these interactions.

Computational methods, such as molecular orbital calculations, can be used to determine the most stable conformations of these molecules. uwlax.edu For instance, a study on cyclopropyl methyl ketone revealed that the s-cis conformation, where the carbonyl group and the cyclopropyl ring are eclipsed, is the most stable. uwlax.edu A similar principle can be applied to this compound, where the relative orientation of the cyclopropyl ring and the indole plane would be investigated. The rotation around the single bond connecting the cyclopropyl group and the indole ring would lead to different conformers with varying energies. These calculations can predict the preferred conformation and the energy barriers between different conformers.

In a series of indole cyclopropylmethylamines, the stereochemistry of the cyclopropane ring was found to be a critical determinant of their affinity for the human serotonin (B10506) transporter (hSERT). nih.gov The (1S,2S)-trans stereoisomer was significantly more potent than the cis-cyclopropanes, highlighting the importance of a specific three-dimensional arrangement for biological activity. nih.gov Such findings underscore the necessity of detailed conformational analysis in the design of new therapeutic agents.

Molecular Docking and Molecular Dynamics Simulations of this compound Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are particularly valuable in drug discovery for identifying potential drug candidates and optimizing their binding affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgderpharmachemica.com In the context of this compound derivatives, docking studies are crucial for predicting how these compounds might bind to a specific biological target, such as an enzyme or a receptor.

For instance, derivatives of indole cyclopropylmethylamines have been identified as potent and selective serotonin reuptake inhibitors (SSRIs). nih.gov Molecular docking studies of these compounds into a homology model of the human serotonin transporter (SERT) can reveal the key interactions responsible for their binding affinity. nih.govresearchgate.net These studies can predict the specific amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. For example, the indole nitrogen might act as a hydrogen bond donor, while the cyclopropyl group could engage in hydrophobic interactions within a specific sub-pocket of the receptor. nih.gov

The binding modes of serotonin (5-HT) and other ligands to SERT have been investigated through docking, revealing that the protonated amine of 5-HT is located near the D98 carboxyl side chain, and the indole ring is oriented in a specific manner within the binding site. researchgate.net Similar analyses for this compound derivatives can provide valuable hypotheses about their binding orientation and the structural basis for their activity.

| Biological Target | Key Interactions Predicted by Docking | Reference |

| Serotonin Transporter (SERT) | Hydrogen bonding of the indole N-H, hydrophobic interactions of the cyclopropyl group. | nih.govnih.gov |

| Dopamine (B1211576) D2 Receptor | Interactions with specific amino acid residues in the binding pocket. | researchgate.net |

| Hepatitis C NS5B Polymerase | Binding within the active site, preventing viral replication. | derpharmachemica.com |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the ligand-protein complex over time. nih.goved.ac.uk MD simulations can provide a more realistic representation of the biological environment and can be used to refine the binding poses obtained from docking. mdpi.com

For this compound derivatives, MD simulations can be used to assess the stability of the predicted binding mode within the target protein. frontiersin.orgmdpi.com By simulating the movement of atoms over time, it is possible to observe how the ligand and protein adapt to each other and to identify key interactions that are maintained throughout the simulation. This can help to validate the docking results and provide a more detailed understanding of the ligand-target recognition process.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more quantitative measure of binding affinity. mdpi.com These calculations can help to rank different derivatives and guide the design of new compounds with improved potency. The insights gained from these simulations, such as the identification of stable hydrogen bond networks or crucial hydrophobic contacts, are invaluable for the rational design of new drugs based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com A reliable QSAR model is capable of predicting the activities of compounds that were not included in the initial training set, making it a valuable tool in drug discovery. mdpi.com

Development of Predictive Models for Target Binding Affinity

The development of predictive QSAR models for the target binding affinity of this compound and its analogs involves a systematic process. Initially, a dataset of indole derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific biological target is compiled. biointerfaceresearch.com These activity values are typically converted to a logarithmic scale (pIC50) to be used as the dependent variable in the model. biointerfaceresearch.com

Various machine learning and statistical regression methods are then employed to build the model. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear approaches such as k-Nearest Neighbors (k-NN), Decision Trees (DT), and Gradient Boosting (GB). nih.gov The process involves selecting relevant molecular descriptors as independent variables and training the model to find a mathematical equation that best describes the relationship between these descriptors and the observed biological activity. mdpi.comnih.gov

The predictive power of the developed model is assessed through rigorous internal and external validation techniques. biointerfaceresearch.com Internal validation often uses methods like leave-one-out cross-validation, where the correlation coefficient (q²) is determined. mdpi.com For external validation, the model is used to predict the activity of a separate test set of compounds not used during model development. The quality of these predictions is evaluated using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). nih.gov A robust QSAR model will show high correlation between the predicted and experimental activities for both the training and test sets. jchemlett.com

Table 1: Conceptual Framework for QSAR Model Development This table illustrates the typical data structure used to develop a predictive QSAR model for a series of indole derivatives.

| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Dipole Moment) |

|---|---|---|---|---|---|

| Indole-01 | This compound | 6.5 | 6.4 | 2.8 | 2.1 D |

| Indole-02 | Derivative A | 7.2 | 7.1 | 3.2 | 1.9 D |

| Indole-03 | Derivative B | 5.8 | 5.9 | 2.5 | 2.5 D |

| Indole-04 | Derivative C | 7.5 | 7.6 | 3.5 | 1.8 D |

Analysis of Physicochemical Descriptors Influencing Molecular Interactions

The accuracy of a QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various physicochemical properties of a molecule's structure. For a molecule like this compound, these descriptors can be calculated using specialized software and are grouped into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling electrostatic and hydrogen bond interactions with a target receptor.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular weight, volume, surface area, and specific conformational parameters. The cyclopropyl group at the 2-position, for instance, would significantly influence steric descriptors.

Hydrophobic Descriptors: The most common descriptor in this class is the partition coefficient (LogP), which measures a compound's lipophilicity. This property is critical for understanding how the molecule interacts with hydrophobic pockets in a protein and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching. They quantify aspects of molecular connectivity and structure.

In a QSAR study, a large number of descriptors are initially calculated for each molecule in the dataset. Statistical techniques are then used to identify the subset of descriptors that has the most significant correlation with biological activity. mdpi.com The final QSAR equation reveals which properties are most important for binding affinity. For example, a model might show that high lipophilicity and a specific charge distribution on the indole ring are favorable for the desired molecular interaction.

Table 2: Key Physicochemical Descriptor Classes for this compound This table outlines descriptor categories and their relevance to molecular interactions.

| Descriptor Class | Example Descriptors | Relevance to Molecular Interactions |

|---|---|---|

| Electronic | Dipole Moment, Atomic Partial Charges | Governs electrostatic interactions, hydrogen bonding potential. |

| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a receptor's binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Determines affinity for hydrophobic pockets and membrane permeability. |

| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular shape, size, and branching from the 2D structure. |

Retrosynthetic Analysis Utilizing Advanced Computational Algorithms

Retrosynthesis is a foundational technique in organic chemistry for planning chemical syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors. arxiv.orgzju.edu.cn The advent of artificial intelligence (AI) and deep learning has revolutionized this process, leading to the development of computer-aided synthesis planning (CASP) tools that can propose efficient synthetic routes with greater speed and precision. zju.edu.cnnih.gov

Deep Learning-Based Retrosynthesis for this compound

Deep learning-based retrosynthesis models utilize artificial neural networks trained on vast databases of known chemical reactions, such as the USPTO or Reaxys datasets. nih.govmdpi.com These models learn the underlying patterns of chemical transformations without the need for manually encoded rules. zju.edu.cn When presented with a target molecule like this compound, these AI systems can predict one or more plausible "disconnections," which correspond to the reverse of a chemical reaction, suggesting immediate precursor molecules.

There are two main approaches used by these models:

Template-Based Models: These models learn a set of reaction templates, which represent generalized chemical transformations. nih.gov For a given target, the model identifies which templates are applicable to generate potential precursors.

Template-Free (Generation-Based) Models: These more recent models treat molecules as sequences of characters (like SMILES strings) or as molecular graphs. arxiv.org They employ sequence-to-sequence or graph-to-graph architectures, often based on the Transformer model (e.g., Chemformer), to directly generate the structures of the reactants. arxiv.orgmdpi.com This approach allows for the discovery of novel reactions not present in the training templates.

For this compound, a deep learning model might predict a disconnection corresponding to an intramolecular cyclization. A plausible prediction would suggest 2-(cyclopropylethynyl)aniline as a key precursor, which can be cyclized to form the indole ring system—a known synthetic pathway. mdpi.com The model's attention mechanism can even highlight the specific atoms and bonds involved in the predicted transformation, offering interpretability to the chemist. mdpi.com

Strategies for Complex this compound Derivatives

These advanced systems often use sophisticated search algorithms, such as the Monte Carlo Tree Search (MCTS), to explore the vast space of possible synthetic routes. nih.gov The MCTS algorithm builds a search tree where nodes represent molecules and edges represent reactions. arxiv.org This allows the system to evaluate multiple competing pathways. Each potential route can be scored based on various criteria, such as:

The confidence of the individual reaction predictions.

The estimated cost and availability of the starting materials.

The number of synthetic steps.

Predicted reaction conditions and potential for side products.

For a complex derivative, the algorithm might explore different strategic approaches. For instance, it could compare a route where the indole ring is formed early (late-stage functionalization) with a route where a fully substituted precursor is used to form the indole ring at the end of the synthesis (early-stage functionalization). By integrating various aspects of retrosynthesis knowledge, these computational tools can help chemists identify the most promising and efficient strategies for accessing novel and complex this compound derivatives. nih.gov

Table 3: Hypothetical Computational Retrosynthesis of a Complex Derivative This table outlines a possible multi-step retrosynthetic plan for a substituted this compound derivative as might be proposed by an AI tool.

| Step | Target/Intermediate Molecule | Proposed Disconnection | Precursor(s) |

|---|---|---|---|

| 1 | 5-Bromo-2-cyclopropyl-1H-indole | C-N bond formation (Indole cyclization) | 2-Amino-4-bromophenyl cyclopropyl acetylene |

| 2 | 2-Amino-4-bromophenyl cyclopropyl acetylene | C-C bond formation (Sonogashira coupling) | 1-Bromo-2-iodo-4-nitrobenzene, Cyclopropylacetylene |

| 3 | 1-Bromo-2-iodo-4-nitrobenzene | Commercially Available | - |

| 3 | Cyclopropylacetylene | Commercially Available | - |

Biological Activity and Molecular Mechanisms of 2 Cyclopropyl 1h Indole Derivatives Strictly in Vitro and Target Focused

Modulation of Specific Enzyme Activities by 2-Cyclopropyl-1H-Indole Derivatives

Derivatives of this compound have been investigated for their potential to modulate the activity of several key enzymes implicated in human disease. These studies, conducted in controlled in vitro environments, provide insight into the structure-activity relationships that govern their inhibitory potential.

Urease Enzyme Inhibition Studies

Urease is a nickel-dependent metalloenzyme that plays a crucial role in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The inhibition of this enzyme is a key therapeutic strategy. Despite extensive research into various classes of urease inhibitors, including other indole (B1671886) derivatives, specific in vitro studies on the urease inhibitory activity of this compound derivatives are not extensively reported in the available scientific literature.

Other Enzyme Systems Under Investigation

The broader class of indole derivatives has been investigated for activity against numerous other enzyme systems. While not always specific to the 2-cyclopropyl substitution, these findings suggest potential avenues for future research with this particular scaffold.

Kinases: Indole and its bioisostere, azaindole, are recognized as "privileged structures" for designing kinase inhibitors. Research on 4-phenyl-7-azaindoles has led to the development of potent and selective inhibitors of IκB kinase 2 (IKK2), an enzyme involved in inflammatory responses. One study described the optimization of this series, leading to a cyclopropyl (B3062369) derivative that was identified as a highly active IKK2 inhibitor with favorable selectivity and pharmacokinetic profiles.

Cyclooxygenases (COX): Certain indole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These studies have primarily focused on indole-3-yl acetohydrazide derivatives and have shown selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects. However, specific investigations into this compound derivatives as COX inhibitors are not detailed in the reviewed sources.

Interactions with Specific Receptor Systems

Derivatives of this compound have been shown to interact with important central nervous system receptors, acting as modulators, agonists, or antagonists.

Allosteric Modulation of Dopamine (B1211576) Receptors (e.g., D2, D3)

Research has identified derivatives of 1H-indole-2-carboxamide as negative allosteric modulators (NAMs) of the dopamine D2 receptor (D2R). One key compound, N-cyclopropyl-1H-indole-2-carboxamide, was developed by fragmenting a known bitopic ligand. This smaller molecule was found to inhibit the action of dopamine in a manner consistent with an allosteric mechanism in both functional and ligand binding assays.

The proposed mechanism involves the 1H-indole-2-carboxamide moiety binding to a secondary, allosteric pocket within the D2R, located between the extracellular ends of transmembrane helices TM2 and TM7. This interaction is thought to allosterically modulate the binding of dopamine at the primary (orthosteric) site. Molecular modeling suggests that the indolic NH group forms a hydrogen bond with the Glu952.65 residue in this secondary pocket. Subtle modifications to the indole-2-carboxamide structure have been shown to significantly affect the functional affinity and cooperativity of these allosteric modulators.

Agonist and Antagonist Activities at Serotonin (B10506) Receptors

A series of ring-substituted trans-2-(indol-3-yl)cyclopropylamine derivatives has been synthesized and evaluated for their affinity at various serotonin (5-HT) receptor subtypes. These studies aimed to understand how the rigid cyclopropylamine (B47189) moiety, acting as a constrained analogue of the flexible ethylamine (B1201723) side chain of tryptamines, influences receptor binding.

The affinities were tested in vitro using radioligand binding assays with rat hippocampal homogenates for the 5-HT1A receptor and cloned human receptor subtypes for 5-HT2A, 5-HT2B, and 5-HT2C.

5-HT1A Receptor: None of the tested compounds displayed high affinity for the 5-HT1A receptor. The most potent compound in this series was a 5-methoxy substituted derivative, which had a Ki of 40 nM. nih.gov

5-HT2A and 5-HT2B Receptors: Most of the derivatives lacked high affinity for the 5-HT2A and 5-HT2B receptor isoforms. nih.gov

5-HT2C Receptor: In contrast, affinities for the 5-HT2C receptor were considerably higher. The 5-fluoro-substituted compound was the most potent, with a Ki of 1.9 nM. nih.gov

Furthermore, the evaluation of individual enantiomers of the unsubstituted compound revealed a reversal of stereoselectivity between receptor subtypes. The 1R,2S enantiomer showed higher affinity at 5-HT2A and 5-HT2B sites, while the 1S,2R isomer had the highest affinity for the 5-HT2C receptor. nih.gov This stereochemical reversal suggests that the cyclopropylamine scaffold could be a valuable tool for developing selective 5-HT2C receptor agonists. nih.gov

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | Reference |

|---|---|---|---|---|---|

| 5-methoxy derivative | 40 | N/A | N/A | N/A | nih.gov |

| 5-fluoro derivative | N/A | N/A | N/A | 1.9 | nih.gov |

| Unsubstituted (1R,2S enantiomer) | N/A | Higher Affinity | Higher Affinity | Lower Affinity | nih.gov |

| Unsubstituted (1S,2R enantiomer) | N/A | Lower Affinity | Lower Affinity | Highest Affinity | nih.gov |

In Vitro Cellular Studies

Effects on Cancer Cell Proliferation in Defined Cell Lines

Derivatives of the this compound scaffold have been investigated for their antiproliferative activities across a variety of human cancer cell lines. The cytotoxic potential of these compounds is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.

One area of investigation involves cyclopropyl indolequinones, which were designed as probes for bioreductive anticancer drug action. st-andrews.ac.uk These compounds are engineered to be activated under hypoxic conditions, which are characteristic of solid tumors. Another study synthesized a series of indole-based 1,3,4-oxadiazoles and evaluated their effects on human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. mdpi.com For instance, the compound 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) demonstrated significant anticancer activity against these cell lines, with IC50 values of 6.43 ± 0.72 μM for HCT116, 9.62 ± 1.14 μM for A549, and 8.07 ± 1.36 μM for A375. mdpi.com

Furthermore, a broad screening of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives was conducted by the National Cancer Institute (NCI) against a panel of approximately 60 human tumor cell lines. mdpi.com Certain compounds within this series, such as 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c), showed remarkable potency with GI50 values (concentration causing 50% growth inhibition) ranging from 0.0244 to 5.06 μM across various cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer. mdpi.com Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown selective cytotoxicity against the HCT-116 colon cancer cell line, with some compounds exhibiting IC50 values as low as 7.1 ± 0.07 μM. nih.govnih.gov These studies indicate that the indole core, when appropriately substituted, is a promising scaffold for the development of novel anticancer agents.

| Compound Class | Cell Line(s) | Activity (IC50 / GI50) | Reference |

| Indole-based 1,3,4-oxadiazoles (e.g., compound 2e) | HCT116 (Colorectal) | 6.43 ± 0.72 μM | mdpi.com |

| A549 (Lung) | 9.62 ± 1.14 μM | mdpi.com | |

| A375 (Melanoma) | 8.07 ± 1.36 μM | mdpi.com | |

| 2-(1H-indol-2-yl)-3-acrylonitriles (e.g., compound 5c) | NCI-60 Panel | 0.0244 - 5.06 μM | mdpi.com |

| 2-(thiophen-2-yl)-1H-indole derivatives (e.g., compound 4g) | HCT-116 (Colon) | 7.1 ± 0.07 μM | nih.govnih.gov |

In Vitro Antimicrobial Action against Pathogenic Microorganisms

The this compound framework is part of the broader class of indole derivatives that have demonstrated significant in vitro activity against a range of pathogenic bacteria and fungi. eurekaselect.com Studies have explored the incorporation of various heterocyclic moieties, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, onto the indole scaffold to enhance antimicrobial efficacy. nih.gov

One study investigated a series of indole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Candida krusei. nih.gov The results showed that certain indole-triazole and indole-thiadiazole derivatives possessed a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov Notably, an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2c) exhibited excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), proving to be more effective than the reference drug ciprofloxacin (B1669076) in the conducted assays. nih.gov

Another investigation into 2-(1H-indol-2-yl)-3-acrylonitriles revealed that specific derivatives possess potent antimicrobial properties. mdpi.com Among the tested compounds, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) was identified as having the most significant activity against a panel of Gram-positive and Gram-negative bacteria and the fungus Candida albicans. mdpi.com This suggests that the acrylonitrile (B1666552) moiety in conjunction with the indole ring contributes effectively to the antimicrobial action. Research on 2-phenyl-1H-indoles also found that these compounds exhibited better antibacterial activity compared to related benzimidazoles, with Gram-negative bacteria like Pseudomonas sp. and Enterobacter sp. being more susceptible than Gram-positive Bacillus sp. ijpsonline.com

| Compound Class | Pathogen(s) | Activity (MIC) | Reference |

| Indole-triazole derivatives | MRSA, C. krusei | 3.125 - 50 µg/mL | nih.gov |

| Indole-thiadiazole derivatives | MRSA, C. krusei | 3.125 - 50 µg/mL | nih.gov |

| 2-(1H-indol-2-yl)-3-acrylonitriles (e.g., compound 2x) | Gram-positive bacteria, Gram-negative bacteria, C. albicans | Most potent in series | mdpi.com |

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp. | Active at 100 µg/ml | ijpsonline.com |

Antiparasitic Activities in Cellular Models (e.g., Trypanosoma cruzi)

A significant body of research has focused on the development of 1H-indole-2-carboxamide derivatives as potent agents against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. nih.govacs.org Phenotypic screening of compound libraries identified the indole scaffold as a promising starting point for optimization. acs.org

In vitro studies using cellular models of T. cruzi infection have been instrumental in evaluating the efficacy of these compounds. The potency is typically measured as pEC50, which is the negative logarithm of the half-maximal effective concentration against intracellular amastigotes, the replicative form of the parasite in human cells. Early lead compounds demonstrated moderate to good potency, with pEC50 values in the range of 5.4 to 6.2. acs.org Optimization efforts led to compounds with improved activity; for example, compound 24 in one study showed a pEC50 of 6.5, representing a tenfold increase in potency over initial hits. acs.org

These studies have highlighted the importance of specific substitutions on the indole ring for anti-trypanosomal activity. For instance, small, aliphatic, electron-donating groups like methyl and cyclopropyl at the 5-position of the indole core were found to be favorable for potency. acs.org While medicinal chemistry strategies were employed to enhance metabolic stability and solubility, these efforts did not always translate to improved in vivo exposure, and in some cases, the mechanism of action was linked to CYP51 inhibition, which was a deprioritized target. dndi.org Nevertheless, the in vitro cellular models consistently demonstrated the potential of the this compound substructure as a key element in compounds with significant activity against T. cruzi. nih.govacs.org

Elucidation of Molecular Mechanisms of Action

Identification of Molecular Targets and Binding Site Characterization

The biological activities of this compound derivatives are mediated through their interaction with specific molecular targets. Research has identified several enzymes and proteins where these compounds bind and exert their inhibitory effects.

In the context of antiviral research, novel cyclopropyl-indole derivatives have been designed and identified as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular modeling studies predicted that these compounds bind to the allosteric pocket of HIV reverse transcriptase (RT). This binding is characterized by a double hydrogen bonding interaction with the amino acid residue Lysine 101 (Lys101) and efficient occupation of hydrophobic pockets in the regions of Tyrosine 181/188 (Tyr181/188) and Valine 179 (Val179). nih.gov The inhibitory mechanism was confirmed by testing the most potent derivatives against mutant strains of the virus; mutations at residues Lys103, Tyr181, and Tyr188 significantly reduced the inhibitory activity, confirming their action as NNRTIs. nih.gov

In the field of oncology, indole derivatives have been developed as inhibitors of key signaling proteins involved in cancer progression. One study identified a new 1H-indole derivative as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase in angiogenesis. mdpi.com Molecular docking and simulation studies showed that the 1H-indole moiety can occupy the hinge region of the VEGFR-2 active site. mdpi.com Other indole-based compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fructose-1,6-bisphosphatase (FBPase). mdpi.comacs.org For EGFR, docking studies suggested that the benzothiazole (B30560) ring of an active indole-oxadiazole compound occupies an allosteric pocket within the enzyme's active site. mdpi.com For FBPase, X-ray crystallography revealed that indole-2-carboxylic acid derivatives bind to the AMP allosteric site of the enzyme. acs.org

Structure-Activity Relationship Analysis Pertaining to Molecular Interactions and Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their interaction with molecular targets and their resulting biological activity.

For anti-Trypanosoma cruzi 1H-indole-2-carboxamides, SAR analysis revealed that small, electron-donating groups at the 5-position of the indole ring are favored for potency. acs.org Specifically, compounds bearing a methyl or cyclopropyl group at this position showed good activity (pEC50 > 5.4), whereas derivatives with electron-withdrawing groups like halogens or trifluoromethyl were inactive. acs.org This suggests that the electronic properties and size of the substituent at this position are critical for target engagement. Further modifications showed that replacing a phenyl group with a pyridine (B92270) in the carboxamide portion could improve metabolic stability while maintaining potency. acs.org

For anticancer 2-(thiophen-2-yl)-1H-indole derivatives, SAR studies on HCT-116 cells suggested that their activity could be related to direct interaction with tumor cell DNA, similar to S-phase-dependent chemotherapy drugs. nih.govnih.gov The specific substitutions on the indole and thiophene (B33073) rings influence the compound's ability to arrest the cell cycle and modulate the expression of oncogenic microRNAs. nih.govnih.gov These analyses underscore the intricate relationship between the specific placement of functional groups on the this compound scaffold and its ability to effectively bind to and modulate the function of its biological targets.

Advanced Applications and Future Research Directions of 2 Cyclopropyl 1h Indole

Role as a Privileged Scaffold in Medicinal Chemistry Research (Excluding Clinical Translation)

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for drug discovery. researchgate.net Both the indole (B1671886) and cyclopropane (B1198618) motifs are independently considered privileged structures in medicinal chemistry. researchgate.netresearchgate.netnih.govacs.org The indole ring system is a common feature in numerous biologically active molecules, mimicking peptide structures and interacting with various enzymes and receptors. researchgate.netchula.ac.th The cyclopropyl (B3062369) group, with its unique steric and electronic properties, is often introduced into molecules to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects. researchgate.netnih.gov

The combination of these two moieties in 2-cyclopropyl-1H-indole creates a scaffold with significant potential for preclinical research. The cyclopropyl group at the 2-position of the indole can influence the molecule's conformation and electronic distribution, potentially leading to novel biological activities. Research has shown that derivatives of this core structure are being investigated for a range of therapeutic targets. For instance, cyclopropyl indolequinones have been designed and synthesized as mechanistic probes to understand the structural requirements for bioreductive cytotoxicity in anticancer research. nih.gov The rationale is that the cyclopropane ring can undergo ring-opening under specific biological conditions, which can be exploited for targeted activity. nih.govst-andrews.ac.uk

The following table summarizes some research directions for derivatives based on the this compound scaffold.

| Derivative Class | Research Area | Rationale |

| Cyclopropyl Indolequinones | Anticancer (Bioreductive Agents) | The cyclopropyl ring acts as a latent reactive group, with its ring-opening under hypoxic conditions being a potential mechanism for cytotoxicity. nih.govst-andrews.ac.uk |

| N-Substituted Analogs | CNS Receptor Ligands | The indole core is a known pharmacophore for CNS targets; the cyclopropyl group can fine-tune binding affinity and selectivity. nih.gov |

| C3-Functionalized Derivatives | Enzyme Inhibitors | C3 is a common site for functionalization on the indole ring; introducing substituents here on the 2-cyclopropyl scaffold allows for probing interactions within enzyme active sites. jocpr.com |

Integration into Natural Product Synthesis and Analogs

Both indole and cyclopropane rings are widespread motifs in natural products and are often crucial for their biological activities. rsc.orgrsc.org Indole alkaloids, derived from tryptophan, represent a vast and structurally diverse class of natural products with a wide range of bioactivities. rsc.orgmdpi.com Similarly, the cyclopropane ring is found in numerous natural products, where it imparts conformational rigidity and specific reactivity. researchgate.netrsc.org

While this compound itself has not been identified as a widespread natural product, its structure represents a compelling target for the synthesis of natural product analogs. Synthetic chemists can incorporate this specific scaffold into known indole alkaloids to create novel derivatives with potentially enhanced or modified biological profiles. The introduction of the C2-cyclopropyl group can serve as a bioisosteric replacement for other groups, altering the molecule's size, lipophilicity, and metabolic stability. nih.gov This strategy allows for the systematic exploration of structure-activity relationships (SAR) of complex natural products. The development of synthetic methods that allow for the late-stage introduction of the cyclopropyl-indole moiety into complex molecules is an active area of research interest.

Potential in Material Science and Optoelectronic Applications (Theoretical and Experimental)

The indole nucleus is an excellent chromophore and has been incorporated into various organic materials for optoelectronic applications. chemrxiv.org Its electron-rich nature makes it a good electron donor in donor-acceptor systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic structure of the cyclopropyl ring, which possesses "π-character" due to its bent bonds, can be used to modulate the electronic properties of the indole system. nih.gov

Theoretical studies suggest that attaching a cyclopropyl group to a π-conjugated system can alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemrxiv.org This tuning of the HOMO-LUMO gap can directly impact the absorption and emission properties of the material, potentially shifting colors and improving fluorescence quantum yields. chemrxiv.org While experimental work on materials derived specifically from this compound is still nascent, the theoretical groundwork suggests it is a promising building block. Future research could focus on synthesizing polymers and small molecules incorporating this scaffold to investigate their photophysical properties and assess their performance in electronic devices. chemrxiv.orgchemrxiv.org

Development of Novel Analytical Probes Utilizing the this compound Core

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.govrsc.org Indole and its derivatives are inherently fluorescent, making them attractive core structures for the design of such probes. mdpi.com The this compound scaffold offers unique opportunities for creating novel chemosensors and bioimaging agents.

One design strategy involves using the cyclopropyl group as a trigger. The high ring strain of the cyclopropane can be harnessed; a reaction with a specific analyte could induce a ring-opening reaction, leading to a significant change in the molecule's conjugation and, consequently, its fluorescence properties (a "turn-on" or "turn-off" response). This approach has been explored with cyclopropyl esters for detecting enzymatic activity. nih.gov

Furthermore, cyclopropyl indolequinones have been developed as "mechanistic probes" to study bioreductive drug action. nih.gov This concept can be extended to design probes that report on specific redox environments within cells. By modifying the substituents on the indole or cyclopropyl ring, probes can be tailored to detect specific enzymes, reactive oxygen species, or other biologically relevant molecules. rsc.org The development of a library of such probes could be a powerful tool for discovering new enzymatic biomarkers for various diseases. rsc.org

Unexplored Reactivity and Transformation Pathways of this compound

The unique juxtaposition of the indole and cyclopropane rings in this compound suggests a rich and largely unexplored reactivity profile. Future research can focus on novel transformations that leverage the distinct chemical nature of both moieties.

Tandem Reactions: A promising avenue is the development of tandem reactions where an initial transformation at one part of the molecule triggers a subsequent reaction at the other. For example, an indium(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence has been reported for related indole-cyclopropane systems, demonstrating the feasibility of such cascade processes. rsc.org

Radical Reactions: The cyclopropyl ring is known to undergo ring-opening under radical conditions. st-andrews.ac.uk Exploring the radical-mediated reactions of this compound could lead to novel synthetic methodologies for creating more complex molecular architectures.

C-H Activation: Modern synthetic methods focusing on C-H activation could be applied to selectively functionalize either the indole ring or the cyclopropyl group. acs.org This would provide efficient routes to novel derivatives that are otherwise difficult to access.

Rearrangements: Acid- or metal-catalyzed rearrangements involving the cyclopropyl ring could lead to the formation of larger ring systems fused to the indole core, expanding the available chemical space. rsc.org

Advanced Computational Methodologies for Prediction and Design of this compound Systems

In silico techniques are crucial for accelerating the discovery and design of novel molecules. nih.govnih.gov For the this compound system, a variety of computational methods can be employed to predict its properties and guide experimental work.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound and its derivatives. semanticscholar.org This allows for the prediction of properties such as HOMO/LUMO energies, which are relevant for optoelectronic applications, and electrostatic potential maps, which can predict sites of reactivity. chemrxiv.org

Molecular Docking: In medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to the active sites of target proteins. mdpi.com This helps in prioritizing which compounds to synthesize and test, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of this compound analogs to establish a mathematical relationship between their structural features and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates based on the this compound scaffold. semanticscholar.orgnih.gov

The following table outlines the application of these methodologies.

| Computational Method | Application for this compound Systems | Predicted Properties |

| Density Functional Theory (DFT) | Materials Science, Reactivity Prediction | HOMO/LUMO energies, electron density distribution, spectral properties. chemrxiv.orgsemanticscholar.org |

| Molecular Docking | Medicinal Chemistry | Binding modes, binding affinities to biological targets. nih.govmdpi.com |

| QSAR | Medicinal Chemistry | Prediction of biological activity for novel analogs. nih.gov |

| ADME Prediction | Drug Discovery | Lipophilicity, solubility, blood-brain barrier penetration. semanticscholar.orgnih.gov |

Emerging Research Avenues in this compound Chemistry

The field of this compound chemistry is poised for significant growth, with several emerging avenues holding considerable promise. A primary focus will be the development of novel, highly efficient catalytic methods for the synthesis of the core scaffold and its subsequent, regioselective functionalization. This will enable the rapid generation of diverse molecular libraries for screening purposes.

Another exciting direction is the exploration of this scaffold in asymmetric catalysis, either as a chiral ligand for transition metals or as a core component of an organocatalyst. The inherent structural features of the molecule could be exploited to induce stereoselectivity in a variety of chemical transformations. Furthermore, the systematic investigation of its role as a bioisostere for other common bicyclic heterocycles in medicinal chemistry could lead to the discovery of compounds with improved pharmacological profiles. The unique reactivity of the cyclopropyl ring could also be leveraged in the design of covalent inhibitors or targeted protein degraders (PROTACs), representing a modern approach to drug discovery. Finally, the incorporation of the this compound unit into novel polymers and covalent organic frameworks could yield advanced materials with tailored optoelectronic or porous properties for a range of technological applications.

Q & A

Q. Optimization considerations :

- Control reaction temperature to avoid cyclopropane ring opening.

- Use anhydrous conditions and inert atmospheres to prevent side reactions.

- Monitor reaction progress via HPLC or TLC to isolate intermediates .

Advanced: How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry.

- Software : Use SHELXL for refinement, ensuring accurate bond-length and angle measurements (e.g., verifying cyclopropane ring planarity) .

- Data collection : High-resolution (<1.0 Å) data reduces errors in electron density maps.

- Validation : Cross-check with computational methods (DFT) to resolve discrepancies in substituent orientation .

Example : A 2020 study resolved conflicting NMR assignments for a cyclopropyl-indole derivative using SC-XRD, confirming the C2 substitution pattern .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

- NMR :

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₁₁N⁺: calc. 157.0891) .

- IR : N-H stretch (~3400 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .

Validation : Compare with literature data for analogous indoles (e.g., 2-methylindole in ).

Advanced: How can researchers address contradictory stability data for this compound under varying storage conditions?

Answer:

Contradictions often arise from unrecorded variables. A systematic approach includes:

- Controlled stability studies :

- Environmental controls : Document temperature, humidity, and light exposure rigorously.

- Analytical consistency : Use standardized protocols for LC-MS or NMR quantification .

Example : A 2021 study on a related indole derivative found oxidative degradation of the cyclopropane ring under humid conditions, emphasizing the need for desiccants .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .

- Respiratory protection : Employ NIOSH-approved P95 respirators if airborne particles are generated .

- Waste disposal : Neutralize acidic/basic residues before disposal to avoid cyclopropane ring decomposition .

Note : While toxicity data for this compound is limited, assume acute toxicity based on structural analogs (e.g., 2-phenyl-1H-indole) .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in medicinal chemistry?

Answer:

- Modular synthesis : Introduce substituents (e.g., halogens, alkyl groups) at indole C5/C7 positions to assess electronic effects .

- Biological assays : Pair with in vitro enzyme inhibition (e.g., kinase assays) and computational docking (e.g., AutoDock Vina) to correlate cyclopropane geometry with activity .

- Data normalization : Use IC₅₀ values from ≥3 independent experiments to minimize variability .

Case study : A 2023 study linked cyclopropane ring strain in this compound derivatives to enhanced binding affinity for serotonin receptors .

Basic: How should researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

Answer:

Experimental determination :

- Melting point : Use a capillary tube method with a calibrated apparatus.

- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, quantified via UV-Vis .

Reported gaps : Existing safety data sheets (e.g., ) lack these values, necessitating empirical measurement for accurate protocol design.

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites .

- Molecular dynamics (MD) : Simulate solvent effects on cyclopropane ring stability (e.g., in polar aprotic solvents) .

- Machine learning : Train models on indole reaction databases to forecast regioselectivity .

Validation : Compare predicted vs. experimental outcomes for known analogs (e.g., 2-methylindole ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.